molecular formula C9H16O2 B13787468 6-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 935-38-6

6-Methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B13787468
CAS No.: 935-38-6
M. Wt: 156.22 g/mol
InChI Key: MFGALRHHWABPRG-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[4.5]decane is a versatile chemical building block belonging to the spirocyclic ketal family. This compound features a spiro-fused 1,3-dioxolane ring system, which is commonly employed in organic synthesis as a protected form of a carbonyl group, enhancing its stability during synthetic transformations . The 1,4-dioxaspiro[4.5]decane scaffold is of significant value in medicinal chemistry. Research indicates that derivatives of this core structure have been explored as ligands for biological targets such as α1-adrenoreceptors (α1-ARs) and serotonin receptors (5-HT 1A ), which are important in the development of potential therapies for conditions like benign prostatic hyperplasia (BPH), anxiety, and depression . The methyl substitution at the 6-position provides a handle for further chemical modification, allowing researchers to fine-tune the steric and electronic properties of the molecule to optimize affinity and selectivity for specific receptors. As a synthetic intermediate, this compound can be used in the preparation of more complex, pharmaceutically relevant molecules. Analogs, such as the 8-carboxylate ester, are reagents in the synthesis of high-affinity H3 receptor agonists and reverse hydroxamate-based selective TACE inhibitors . Proper storage of this compound is recommended in a cool, dark place under an inert atmosphere to maintain its stability and purity . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

935-38-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8H,2-7H2,1H3

InChI Key

MFGALRHHWABPRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12OCCO2

Origin of Product

United States

Contextualization Within Spirocyclic Chemical Systems

Spirocyclic compounds are a class of organic molecules characterized by at least two rings connected by a single common atom. nih.gov This unique structural feature imparts a three-dimensional and conformationally rigid framework, which is highly sought after in medicinal chemistry and materials science. researchgate.net Spirocycles can be carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more carbon atoms are replaced by heteroatoms such as oxygen, nitrogen, or sulfur.

Fundamental Significance of Dioxaspiro 4.5 Decane Core Structures in Organic Synthesis

The dioxaspiro[4.5]decane core is a valuable building block in organic synthesis, primarily utilized as a protected form of a cyclohexanone (B45756) derivative. The formation of the 1,4-dioxaspiro[4.5]decane moiety is a common strategy to protect the ketone functional group in a cyclohexanone ring while other chemical transformations are carried out on different parts of the molecule. This protective group is stable under various reaction conditions but can be readily removed to regenerate the ketone.

The synthesis of the dioxaspiro[4.5]decane core is typically achieved through the acid-catalyzed reaction of a cyclohexanone derivative with ethylene (B1197577) glycol. For instance, the synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol in the presence of p-toluenesulfonic acid. prepchem.com A similar approach would be employed for the synthesis of 6-Methyl-1,4-dioxaspiro[4.5]decane, starting from 2-methylcyclohexanone (B44802).

The strategic use of the dioxaspiro[4.5]decane scaffold allows for the synthesis of complex molecules with diverse biological activities. For example, 1,4-Dioxaspiro[4.5]decan-8-one is a key intermediate in the preparation of potent analgesic compounds and in the synthesis of tritium-labeled probes for studying the dopamine (B1211576) reuptake complex. chemicalbook.com

Overview of Research Trajectories for 6 Methyl 1,4 Dioxaspiro 4.5 Decane and Its Analogues

Historical Development of Synthetic Pathways

The synthesis of spiroketals has evolved from classical acid-catalyzed cyclizations to more nuanced and stereocontrolled methodologies. The journey to efficiently construct the this compound scaffold reflects this broader progress in organic synthesis.

Evolution of Spiroketalization Strategies for Dioxaspiro[4.5]decane Scaffolds

Early approaches to dioxaspiro[4.5]decane scaffolds primarily relied on the acid-catalyzed ketalization of cyclohexanone (B45756) derivatives with diols. A common and straightforward method involves the reaction of a ketone with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the spiroketal product. mdpi.com This fundamental transformation remains a cornerstone in the synthesis of these structures.

Over the decades, a variety of strategies have been developed to synthesize spiroketals with greater control and efficiency. researchgate.net These include methods that avoid harsh acidic conditions, such as those catalyzed by transition metals like gold(I), gold(III), palladium(II), copper(II), and rhodium(I), particularly for the spiroacetalization of alkynyl diols. researchgate.net The traditional approach often involves the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net

Design and Implementation of Stereoselective Syntheses for 6-Methylated Analogues

The introduction of a methyl group at the 6-position of the 1,4-dioxaspiro[4.5]decane core necessitates stereochemical control. The synthesis of specific stereoisomers of related methylated spiroketals, such as the pheromones of the common wasp and the pine beetle, (E)-(S)-7-methyl-1,6-dioxaspiro beilstein-journals.orgnih.govdecane, highlights the importance of stereoselective approaches. nih.govchiralpedia.com

One notable modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro beilstein-journals.orgnih.govdecane, a closely related structural analog, demonstrates a practical route circumventing the low yields of earlier methods. nih.gov This improved synthesis involved the careful addition of 2,3-dihydrofuran (B140613) to 1,3-propanedithiol (B87085) in the presence of an acidic catalyst to form a dithiane intermediate with a significantly improved yield of 87%. nih.gov Subsequent alkylation and further transformations led to the target spiroketal. nih.gov

The synthesis of the individual enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane has also been achieved, underscoring the advancements in asymmetric synthesis to access specific stereoisomers of these methylated spiroketals. chiralpedia.com

Mechanistic Studies of Key Transformation Reactions

A thorough understanding of the reaction mechanisms is paramount for the rational design of synthetic routes and for achieving high stereoselectivity. The formation of the spiroketal and subsequent functionalization of the cyclohexane (B81311) ring are governed by intricate mechanistic pathways.

Elucidation of Ketalization and Intramolecular Cyclization Mechanisms

The acid-catalyzed ketalization of a ketone, such as cyclohexanone, with ethylene glycol proceeds through a well-established mechanism. beilstein-journals.org The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. beilstein-journals.org Nucleophilic attack by one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon leads to a hemiacetal intermediate. beilstein-journals.org Subsequent protonation of the remaining hydroxyl group of the original ketone and its elimination as water generates a resonance-stabilized oxocarbenium ion. beilstein-journals.org Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety on this carbocation, followed by deprotonation, yields the final spiroketal. beilstein-journals.org The entire process is reversible, and the use of a dehydrating agent is often necessary to drive the reaction to completion. beilstein-journals.org

Table 1: Key Steps in Acid-Catalyzed Spiroketalization of Cyclohexanone with Ethylene Glycol
StepDescriptionIntermediate/Transition State
1Protonation of the carbonyl oxygenActivated carbonyl
2Nucleophilic attack by ethylene glycolHemiacetal
3Protonation and elimination of waterOxocarbenium ion
4Intramolecular cyclizationProtonated spiroketal
5DeprotonationSpiroketal

Investigation of Functionalization Reactions at the Cyclohexane Moiety

Functionalization of the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane system allows for the introduction of diverse chemical handles and the synthesis of more complex derivatives. While direct functionalization of the pre-formed spiroketal can be challenging, strategies involving the use of functionalized cyclohexane precursors are common.

For instance, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution provides a key intermediate for further functionalization at the C8 position. nih.gov This intermediate is a valuable building block for synthesizing a variety of organic molecules, including pharmaceutical intermediates. nih.gov

Furthermore, methodologies developed for related spirocyclic systems, such as 1-oxaspiro[4.5]decan-2-ones, offer insights into potential functionalization strategies. These include sequences of epoxidation and epoxide opening reactions on cyclohexene (B86901) precursors to introduce hydroxyl and other functional groups in a stereocontrolled manner. chemsynthesis.com Such "merry-go-round" functionalization, involving iterative elimination, epoxidation, and epoxide opening, allows for the installation of multiple functionalities on the cyclohexane ring. chemsynthesis.com

Asymmetric Synthesis and Chiral Control in this compound Construction

Achieving high levels of enantioselectivity in the synthesis of chiral spiroketals is a significant contemporary challenge in organic synthesis. The development of chiral catalysts has been instrumental in addressing this challenge.

A notable approach to asymmetric synthesis involves the use of bifunctional aminothiourea catalysts. nih.gov These catalysts have been successfully employed in the catalytic asymmetric synthesis of spiroketals through an intramolecular hemiacetalization/oxy-Michael addition cascade. nih.gov This method provides access to spiroketal frameworks with high enantioselectivity, driven by multipoint recognition between the catalyst and the substrate via hydrogen bonding. nih.gov

Another powerful strategy for achieving chiral control is dynamic kinetic resolution. For example, the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones has been accomplished using a chiral spiro ruthenium catalyst. This process yields functionalized chiral β-aryl cyclohexanols with high enantioselectivity (up to 99% ee), demonstrating the potential for creating optically active and densely functionalized spiroketal derivatives.

Table 2: Examples of Asymmetric Approaches to Spiroketal Synthesis
MethodCatalyst/ReagentKey TransformationStereocontrol
Catalytic Asymmetric CascadeBifunctional AminothioureaIntramolecular hemiacetalization/oxy-Michael additionMultipoint hydrogen bonding recognition
Dynamic Kinetic ResolutionChiral Spiro Ruthenium CatalystAsymmetric hydrogenationCatalyst-controlled stereoselection

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are indispensable tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com These molecules, often derived from naturally occurring compounds like amino acids or terpenes, provide a chiral environment that influences the formation of new stereocenters. nih.gov In the context of spiroketal synthesis, chiral auxiliaries can be employed to control the stereochemistry of key intermediates, ultimately leading to the desired enantiomer of the final product. numberanalytics.com The auxiliary is typically removed after the stereoselective step, and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

The use of chiral catalysts is another powerful strategy for achieving enantioselectivity in spiroketal synthesis. acs.org Unlike chiral auxiliaries, which are used in stoichiometric amounts, catalysts are used in substoichiometric quantities, making them a more atom-economical choice. researchgate.net Gold and iridium complexes have emerged as particularly effective catalysts in the enantioselective synthesis of spiroketals. researchgate.netnih.gov For instance, a sequential catalytic system involving gold and iridium has been successfully applied to the enantioselective cascade reaction of racemic 2-(1-hydroxyallyl)phenols with alkynols, affording spiroketals with excellent enantioselectivities. nih.gov

Enantioselective and Diastereoselective Synthetic Routes

The stereoselective synthesis of spiroketals can be broadly categorized into enantioselective and diastereoselective routes. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from a prochiral or racemic starting material. mskcc.org This is often achieved through the use of chiral catalysts or auxiliaries, as discussed previously.

Diastereoselective synthesis, on the other hand, focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. In the context of spiroketals, this is crucial for establishing the correct configuration at the spirocyclic center and any other stereocenters present in the molecule. The stereochemical outcome of spiroketalization is often governed by thermodynamic factors, with the most stable diastereomer being the major product. nih.gov However, kinetically controlled reactions can be employed to access less stable, or "contrathermodynamic," spiroketals. mskcc.orgillinois.edu

A variety of strategies have been developed for the stereoselective synthesis of spiroketals, including those that have been applied to natural product synthesis. benthamscience.com These methods often involve the careful design of substrates and reaction conditions to favor the formation of the desired stereoisomer.

Chemo-Enzymatic Approaches to Chiral Spiroketals

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve highly selective transformations. elsevierpure.com Enzymes, with their inherent chirality and high specificity, are excellent catalysts for creating stereocenters with high enantiopurity. nih.gov In the synthesis of chiral spiroketals, enzymes can be used to perform key steps, such as asymmetric reductions or oxidations, to generate chiral building blocks that are then elaborated into the final spiroketal structure through chemical methods. nih.govnih.govnih.govmdpi.com

A notable example is the use of lipase-mediated Baeyer-Villiger oxidation in the synthesis of chiral epoxides, which are valuable precursors for spiroketals. nih.govmdpi.com This chemo-enzymatic approach offers a more sustainable alternative to traditional chemical methods, often proceeding under milder conditions and with higher selectivity. nih.gov

Innovative Synthetic Techniques and Sustainable Chemistry Principles

The development of innovative and sustainable synthetic methods is a key focus in modern organic chemistry. This section explores several cutting-edge techniques that have been applied to the synthesis of spiroketals, including the use of ultrasound and ionic liquids, as well as process optimization for large-scale production.

Sonochemical Acceleration of Dioxaspiroketal Formation

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and improving yields. wikipedia.orgmdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced chemical reactivity. wikipedia.orggoogle.com

In the context of dioxaspiroketal synthesis, sonochemical methods have been shown to be effective in promoting the formation of the spiroketal ring. For example, the synthesis of novel 1,4-dioxaspiro compounds from oleic acid has been successfully achieved using a sonochemical method in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net This approach offers several advantages, including shorter reaction times and milder reaction conditions compared to conventional methods. researchgate.netmdpi.com The diastereoselective synthesis of spirocyclopropaneoxindoles has also been reported using ultrasonic irradiation. nih.gov

Catalytic Systems in Spiroketal Synthesis (e.g., Ionic Liquid Catalysis)

Ionic liquids, which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and catalysts in organic synthesis. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents. mdpi.commdpi.com

In spiroketal synthesis, ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and simplifying product isolation. researchgate.netmdpi.com Acidic ionic liquids, in particular, have been shown to be effective catalysts for various acid-catalyzed reactions, including the formation of spiroketals. mdpi.com The use of supported ionic liquid phase (SILP) catalysts, where the ionic liquid is immobilized on a solid support, further enhances their practical utility by allowing for easy separation and recycling of the catalyst. mdpi.com

Process Optimization for Scalable and Environmentally Benign Production

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and sustainability. azom.com For the production of this compound and its derivatives, process optimization would involve a detailed study of various factors, including catalyst loading, reaction temperature, pressure, and solvent selection.

The principles of green chemistry are central to the development of environmentally benign production processes. rsc.orgrsc.org This includes minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. rsc.org The implementation of continuous flow chemistry, for example, can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.orgrsc.org A telescoped flow process for the synthesis of a chiral spiroketone intermediate has been developed, demonstrating significant cost savings and a reduction in the process mass intensity. rsc.org In-line process analytical technology (PAT) can be used to monitor reaction progress in real-time, allowing for precise control and optimization of the manufacturing process. azom.com

Resolution and Characterization of Enantiomers and Diastereomers

The synthesis of this compound and its derivatives can result in a mixture of stereoisomers. The resolution of these enantiomers and diastereomers is crucial for studying their specific biological activities and chemical properties.

One approach to obtaining enantiomerically pure forms of related spiroacetals, such as the pheromone 7-Methyl-1,6-dioxaspiro[4.5]decane, involves enzymatic resolution. For instance, the resolution of 6-heptene-2-ol using porcine pancreatic lipase (B570770) (PPL) can yield enantiomers with high optical purity. researchgate.net These resolved enantiomers can then be used in subsequent synthetic steps to produce optically pure spiroacetals. researchgate.net

In the synthesis of a related compound, (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the crude product obtained showed a single diastereomer according to 1H NMR analysis, which was then purified by flash chromatography. nih.govresearchgate.net This suggests that under certain reaction conditions, stereoselective synthesis can favor the formation of a particular diastereomer.

Determination of Absolute Stereochemistry and Enantiomeric Purity

Determining the absolute stereochemistry of chiral centers is a fundamental aspect of stereochemical analysis. For complex molecules, this is often achieved through a combination of spectroscopic techniques and chemical derivatization.

The Mosher method is a widely used NMR spectroscopic technique for determining the absolute configuration of chiral alcohols and amines. usm.edu This method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu By analyzing the differences in the chemical shifts of the resulting diastereomers in the 1H and 13C NMR spectra, the absolute stereochemistry of the original molecule can be elucidated. usm.edu This technique has been successfully applied to determine the absolute configuration of sterically hindered α-carbons. usm.edu

For diols, a similar approach can be used by comparing the NMR spectra of their bis-(R)- and bis-(S)-MPA ester derivatives. researchgate.net The correlation between the observed chemical shift differences (ΔδRS) and the absolute stereochemistry of the diol allows for the simultaneous assignment of the two asymmetric carbons. researchgate.net X-ray crystallography provides a definitive method for determining the absolute stereochemistry of crystalline compounds, as it gives a precise three-dimensional structure of the molecule. usm.edu

Detailed Conformational Studies of the Spirocyclic System

Conformational Dynamics of the Dioxolane Ring (e.g., Twist Conformations)

The five-membered dioxolane ring in spirocyclic systems like this compound is not planar. It typically adopts a flexible conformation to relieve torsional strain. In a related compound, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, the dioxolane ring was found to exist in a twist conformation. nih.gov In this conformation, two adjacent carbon atoms deviate from the mean plane of the other three atoms in opposite directions. nih.gov Specifically, atoms C2 and C3 were displaced by -0.297 (4) Å and 0.288 (4) Å, respectively. nih.gov

Similarly, in (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the dioxolane ring adopts a pseudo-twist form. nih.govresearchgate.net This conformation is likely influenced by the substituents on the cyclohexane ring, orienting itself to minimize unfavorable interactions. nih.govresearchgate.net

Analysis of the Cyclohexane Ring Conformation (e.g., Chair Forms)

The six-membered cyclohexane ring is well-known to adopt a chair conformation as its most stable form, as this minimizes both angle and torsional strain. libretexts.orglibretexts.orgmasterorganicchemistry.com In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are in a staggered arrangement. libretexts.org

In the crystal structures of derivatives of this compound, the cyclohexane ring consistently adopts a chair conformation. nih.govnih.gov This is the lowest energy conformation for the cyclohexane ring, providing it with the greatest stability. libretexts.orgutexas.edu The chair conformation allows substituents to be in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. libretexts.org Due to steric hindrance, larger substituents preferentially occupy the less sterically hindered equatorial positions. utexas.edu

The table below summarizes the conformational parameters for the cyclohexane ring in a related diol derivative.

Puckering ParameterValue
Q0.5560 (18) Å
θ3.32 (18)°
φ193 (3)°
Q(2)0.0323 (17) Å
Q(3)0.5551 (18) Å

Data from the crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. nih.gov

Intramolecular Interactions and their Influence on Conformation (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in stabilizing specific conformations. In the case of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, an intramolecular O—H···O hydrogen bond is observed. nih.gov This hydrogen bond forms between the axially oriented hydroxyl group and one of the oxygen atoms in the dioxolane ring, creating an S(6) graph-set motif. nih.gov This interaction helps to lock the conformation of the molecule, with five atoms of this ring motif being nearly coplanar. nih.gov

In contrast, the equatorial hydroxyl group in the same molecule participates in intermolecular hydrogen bonding, connecting the molecules into a zigzag chain in the crystal lattice. nih.gov The presence or absence of such intramolecular hydrogen bonds can significantly influence the preferred conformation of the spirocyclic system. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 6-Methyl-1,4-dioxaspiro[4.5]decane, both ¹H and ¹³C NMR would provide critical information about the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the protons of the dioxolane ring, and the protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns would be influenced by the conformation of the six-membered ring and the position of the methyl substituent. The four protons of the dioxolane ring would likely appear as a complex multiplet.

The ¹³C NMR spectrum would be expected to show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The spiro carbon atom, being bonded to two oxygen atoms, would appear at a characteristic downfield shift. The chemical shifts of the cyclohexane ring carbons would confirm the presence of the methyl substituent at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (on C6)~0.9 - 1.1 (d)~15 - 22
H6~1.5 - 1.8 (m)~30 - 38
Dioxolane (CH₂)~3.8 - 4.0 (m)~64 - 66
Spiro C (C5)-~108 - 110
Cyclohexane (CH₂)~1.2 - 1.9 (m)~23 - 40

d = doublet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the C-O-C ether linkages of the dioxolane ring and the C-H bonds of the alkane structure.

The spectrum is expected to be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The most characteristic feature would be the strong C-O stretching bands of the ketal group, typically appearing in the 1200-1000 cm⁻¹ region. The absence of a strong absorption band in the 1700 cm⁻¹ region would confirm the lack of a carbonyl (C=O) group. The presence of the methyl group would contribute to C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. Spectroscopic data for the parent compound, 1,4-dioxaspiro[4.5]decane, shows characteristic absorptions that would be expected to be present in the 6-methyl derivative. nist.gov

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkane)2850 - 3000Strong
C-H Bend (CH₃, CH₂)1375 - 1470Medium
C-O Stretch (Ketal)1000 - 1200Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, 156. chemsynthesis.com

The fragmentation of spiroketals is often characterized by the cleavage of the rings. A primary fragmentation pathway would likely involve the loss of ethylene (B1197577) oxide (m/z 44) or related fragments from the dioxolane ring. The cleavage of the cyclohexane ring can also lead to a variety of charged fragments. The analysis of the resulting mass spectrum would allow for the confirmation of the molecular mass and provide evidence for the spiroketal structure. Data for related compounds like 1,6-Dioxaspiro[4.5]decane is available and shows characteristic fragmentation patterns for this class of molecules. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment Identity
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
99Fragment from cyclohexane ring cleavage
86Dioxolane-derived fragment

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and crystal packing. While a crystal structure for this compound has not been reported in the reviewed literature, the structural features can be reliably predicted based on extensive studies of analogous compounds, such as (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. nih.govguidechem.com

In related structures, the cyclohexane ring typically adopts a stable chair conformation. nih.gov The five-membered dioxolane ring is often found in a twisted or envelope conformation to minimize steric strain. The spiro junction creates a rigid system with specific geometric constraints. Bond lengths and angles are generally within expected values for C-C, C-H, and C-O single bonds. For instance, in a related dicarboxylate derivative, the C-O bonds of the dioxolane ring were found to be approximately 1.43 Å. nih.gov

Table 4: Representative Bond Parameters from a Related Dioxaspiro[4.5]decane Derivative (Data from (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate) nih.gov

ParameterBond/AngleValue
Bond LengthC-O (pseudo-axial)1.439 (2) Å
Bond LengthC-O (equatorial)1.424 (3) Å
Bond AngleO-C-O (dioxolane)106.25 (17)°

In the absence of strong hydrogen bond donors, the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. It is therefore highly probable that the crystal structure would be stabilized by a network of weak C-H···O intermolecular interactions. These interactions would involve the hydrogen atoms of the cyclohexane and methyl groups of one molecule interacting with the oxygen atoms of a neighboring molecule. The collective effect of these numerous weak interactions would be the primary determinant of the final crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of 6 Methyl 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. These methods solve the Schrödinger equation for a molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

For 6-Methyl-1,4-dioxaspiro[4.5]decane, geometry optimization would reveal the preferred conformation of the cyclohexane (B81311) and dioxolane rings. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The methyl group at the C6 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable due to reduced 1,3-diaxial interactions.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach based on first principles without empirical parameters. DFT, with functionals like B3LYP, offers a balance between computational cost and accuracy, making it a popular choice for medium-sized organic molecules. The choice of the basis set (e.g., 6-31G*, cc-pVTZ) is also crucial for obtaining reliable geometric parameters. While specific computational studies on this compound are not abundant in the literature, data from related structures provide a solid foundation for expected values.

Table 1: Predicted Geometric Parameters for the 1,4-Dioxaspiro[4.5]decane Core Note: These are representative values based on crystallographic and computational data of similar spiroketal structures. Actual values for this compound would require specific calculations.

ParameterTypical Value
C-O (dioxolane ring) Bond Length1.41 - 1.44 Å
C-C (cyclohexane ring) Bond Length1.52 - 1.55 Å
O-C-O (dioxolane ring) Bond Angle104° - 107°
C-C-C (cyclohexane ring) Bond Angle109° - 112°

Prediction of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gaps)

The electronic structure of a molecule is intimately linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the presence of lone pairs on the oxygen atoms would significantly influence the energy of the HOMO.

Computational methods like DFT can reliably predict HOMO and LUMO energies. irjweb.com These calculations can help in understanding the molecule's behavior in various chemical environments and its potential as a reactant in different chemical transformations. Other reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies, providing a more comprehensive picture of the molecule's reactivity. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

ParameterHypothetical Value (eV)Interpretation
HOMO Energy-6.5Represents the electron-donating ability.
LUMO Energy1.5Represents the electron-accepting ability.
HOMO-LUMO Gap8.0Indicates high kinetic stability.

Simulation of Spectroscopic Data (e.g., Theoretical IR and UV-Vis Spectra)

Computational chemistry provides a powerful means to simulate spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) absorption peaks and the electronic transitions responsible for ultraviolet-visible (UV-Vis) absorption.

Theoretical IR Spectra: The simulation of an IR spectrum involves calculating the vibrational frequencies of the molecule and their corresponding intensities. mit.edu This is typically done using harmonic frequency analysis at the same level of theory as the geometry optimization. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data. For this compound, the theoretical IR spectrum would be expected to show characteristic peaks for C-H stretching of the methyl and cyclohexane groups, as well as strong C-O stretching vibrations from the dioxolane ring. mit.edu

Theoretical UV-Vis Spectra: The prediction of UV-Vis spectra is achieved through methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmedium.com These calculations provide the excitation energies and oscillator strengths of electronic transitions. readthedocs.io Saturated compounds like this compound are generally not expected to have strong absorptions in the standard UV-Vis range (200-800 nm) as they lack extensive chromophores. Any absorption would likely occur in the far-UV region.

Table 3: Expected Characteristic IR and UV-Vis Absorptions Note: These are general expectations based on functional groups and would be refined by specific calculations.

Spectroscopic TechniqueExpected Absorption RegionAssociated Functional Group/Transition
IR Spectroscopy2850-3000 cm-1C-H stretching (alkane)
IR Spectroscopy1000-1200 cm-1C-O stretching (ketal)
UV-Vis Spectroscopy< 200 nmσ → σ* and n → σ* transitions

Conformational Energy Landscape Analysis and Stable Isomer Determination

The flexibility of the cyclohexane ring in this compound gives rise to a complex conformational energy landscape. Conformational analysis aims to identify all possible low-energy conformers and determine their relative stabilities. cdnsciencepub.com This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

The cyclohexane ring can exist in chair, twist-boat, and boat conformations. The chair conformation is generally the most stable. The methyl group at the C6 position can be either axial or equatorial. The equatorial conformer is typically favored to avoid steric clashes with other axial hydrogens. Furthermore, the dioxolane ring can also exhibit different puckered conformations.

Computational methods can be used to perform a systematic conformational search, followed by geometry optimization and energy calculation for each identified conformer. This allows for the construction of a potential energy surface and the identification of the global minimum energy structure, which corresponds to the most stable isomer.

Table 4: Relative Energies of Hypothetical Conformers Note: The energy differences are illustrative. Precise values require high-level computational analysis.

ConformerRelative Energy (kcal/mol)Key Structural Feature
Chair (Equatorial Methyl)0.0 (most stable)Methyl group is in the equatorial position.
Chair (Axial Methyl)~1.8Methyl group is in the axial position, leading to 1,3-diaxial interactions.
Twist-Boat~5.5Higher energy intermediate between chair and boat.
Boat~6.9High energy conformation with flagpole interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the reaction mechanism, one can identify intermediates, transition states, and calculate activation energies, providing a deeper understanding of the reaction's kinetics and thermodynamics. ic.ac.uk

A relevant reaction for this compound is its acid-catalyzed hydrolysis to form 2-methylcyclohexanone (B44802) and ethylene (B1197577) glycol. researchgate.netacs.org Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and products.

Transition State Search: Locating the transition state structure for each step of the reaction. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: Confirming that the found transition state connects the correct reactant and product (or intermediate).

Activation Energy Calculation: Determining the energy barrier for the reaction, which is the energy difference between the transition state and the reactants.

These calculations can reveal the step-by-step process of bond breaking and formation, and the role of the catalyst. ic.ac.uk

Table 5: Key Steps in the Hypothetical Acid-Catalyzed Hydrolysis of this compound

StepDescriptionKey Computational Aspect
1Protonation of a dioxolane oxygen atom.Modeling the interaction with a hydronium ion.
2Cleavage of a C-O bond to form a carbocation intermediate.Locating the transition state for ring opening.
3Nucleophilic attack by water.Modeling the formation of a hemiacetal intermediate.
4Proton transfer and elimination of ethylene glycol.Characterizing the final steps leading to the ketone product.

Molecular Docking and Interaction Prediction with Target Sites (from a structural perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

From a structural perspective, if this compound were to be investigated as a ligand, molecular docking could be used to predict its binding mode within a specific protein's active site. nih.gov The process involves:

Preparation of Receptor and Ligand: Generating 3D structures of the protein and the ligand. For the ligand, this would involve considering its various low-energy conformations. youtube.com

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to systematically explore the possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

This structural analysis can provide hypotheses about which residues in the protein are critical for binding and how the ligand's structure could be modified to improve its affinity and selectivity.

Table 6: Types of Intermolecular Interactions Analyzed in Molecular Docking

Interaction TypeDescriptionPotential Involvement of this compound
Hydrogen BondingInteraction between a hydrogen atom donor and an acceptor.The oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and receptor.The cyclohexane and methyl groups can participate in hydrophobic interactions.
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.The overall shape and surface of the molecule contribute to these interactions.

Applications in Complex Molecule Synthesis and Chemical Biology Research

Role as Chiral Building Blocks and Versatile Synthetic Intermediates

The 1,4-dioxaspiro[4.5]decane framework is a cornerstone in the synthesis of elaborate molecular architectures. Derivatives such as 1,4-Dioxaspiro[4.5]decan-8-one are recognized as exceedingly useful bifunctional synthetic intermediates, which have been widely utilized in the creation of organic chemicals, including pharmaceutical intermediates and liquid crystals researchgate.net. The inherent structural rigidity of the spirocyclic system provides a predictable three-dimensional arrangement, which is crucial when constructing stereochemically complex targets.

While the specific compound 6-Methyl-1,4-dioxaspiro[4.5]decane is not prominently featured in the literature as a direct precursor in the total synthesis of Paclitaxel wikipedia.orgmdpi.com, the broader class of 1,4-dioxaspiro[4.5]decane derivatives serves as crucial building blocks for other biologically active molecules. For instance, 1,4-Dioxaspiro[4.5]decan-8-one is a key starting material for preparing potent analgesic compounds chemicalbook.com. Furthermore, this scaffold is integral to the synthesis of novel and selective agonists for the 5-HT1A serotonin (B10506) receptor, which have potential applications in treating pain and providing neuroprotection unimore.itnih.gov. The synthesis of these complex targets relies on the spiro-ketal as a stable, yet reactive, handle for molecular elaboration.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The 1,4-dioxaspiro[4.5]decane framework is an excellent scaffold for such purposes. Its rigid structure ensures that modifications at different positions lead to distinct spatial arrangements of functional groups. An analysis using the Bemis-Murcko framework, a computational method to classify drug-like molecules, has identified numerous analogues of 1,4-dioxaspiro[4.5]decane that are available as building blocks for constructing molecular libraries molport.com. This highlights the scaffold's utility in generating a wide range of compounds for biological screening.

Strategic Use in Protecting Group Chemistry for Polyfunctional Compounds

In the synthesis of complex molecules that contain multiple reactive sites (polyfunctional compounds), it is often necessary to temporarily block one functional group to allow a chemical reaction to occur at another libretexts.org. The 1,4-dioxaspiro[4.5]decane structure is the result of a common and effective strategy for protecting a ketone, specifically a cyclohexanone (B45756). The formation of this spiro-ketal, also known as a monoethylene ketal or acetal (B89532), is achieved by reacting the ketone with ethylene (B1197577) glycol under acidic conditions chemicalbook.comtcichemicals.com.

This strategy is evident in the synthesis of various functionalized molecules where the ketal protects the carbonyl group from unwanted side reactions while other parts of the molecule are modified. For example, derivatives like (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate are synthesized via acetal formation on a cyclohexanone ring that already contains other functional groups (esters) nih.gov. Similarly, novel biolubricant candidates have been synthesized from oleic acid, a polyfunctional fatty acid, by converting a diol function into a 1,4-dioxaspiro[4.5]decane ring to protect it during subsequent chemical steps researchgate.net. The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one itself often involves the selective removal of one of two ketal groups from a precursor, further underscoring the role of this moiety in managing the reactivity of polyfunctional systems researchgate.netgoogle.com.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The unique three-dimensional shape of the 1,4-dioxaspiro[4.5]decane scaffold makes it an attractive core for designing chemical probes and ligands that can bind to specific biological targets with high affinity and selectivity. Its derivatives have been successfully developed as ligands for receptors in the central nervous system.

A powerful method to understand how a ligand binds to its receptor is to synthesize a series of analogues where parts of the structure are systematically altered. This strategy has been applied to derivatives of 1,4-dioxaspiro[4.5]decane to develop potent and selective agonists for the 5-HT1A serotonin receptor nih.gov. In these studies, researchers synthesized a series of new compounds by replacing the oxygen atoms in the spiro-ring with sulfur (creating 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane derivatives) and by modifying the attached amine chain unimore.it. By comparing the binding affinities and activities of these analogues, the researchers could deduce the key molecular interactions required for potent and selective receptor activation, leading to the identification of promising candidates for pain control unimore.itnih.gov.

Isotopic labeling, where an atom in a molecule is replaced by its heavier isotope (like deuterium (B1214612) for hydrogen or tritium (B154650) for hydrogen), is a fundamental technique for tracing the fate of a molecule in a biological system or for elucidating reaction mechanisms. The 1,4-dioxaspiro[4.5]decane framework has been instrumental in such studies. Specifically, 1,4-Dioxaspiro[4.5]decan-8-one serves as a key building block in the synthesis of tritium-labelled probes chemicalbook.com. These tritiated molecules are used for autoradiography studies to visualize and quantify the dopamine (B1211576) reuptake complex in the brain, providing critical insights into neurochemistry and the action of drugs affecting this system chemicalbook.com. This application demonstrates the value of the scaffold in creating sophisticated tools for biochemical and pharmacological research.

Significance in Bio-inspired Synthesis and Pheromone Chemistry

The structural motif of 7-methyl-1,6-dioxaspiro[4.5]decane is of great interest due to its presence in a variety of biologically active natural products, most notably as a key component of insect pheromones. This has spurred significant research into its synthesis, particularly focusing on methods that yield specific stereoisomers, as the biological activity of these pheromones is often dependent on their stereochemistry.

7-Methyl-1,6-dioxaspiro[4.5]decane has been identified as a pheromone component in the common wasp (Paravespula vulgaris) and in several species of pine beetles, including the jack pine tip beetle (Conophthorus banksianae), the red pine cone beetle (C. resinosae), and the white pine cone beetle (C. coniperda). tandfonline.com The specific stereochemistry of the pheromone is crucial for its biological function. For instance, the (5S, 7S) enantiomer has been identified as the natural configuration in Conophthorus pine beetles. tandfonline.com

The demand for enantiomerically pure samples for biological studies and potential use in pest management has driven the development of several enantiospecific synthetic routes. nih.gov One notable synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane was developed by Hasegawa, Kamada, and Mori in 1992. tandfonline.comtandfonline.comnih.gov Their approach allows for the preparation of both the (5S,7S) and (5R,7R) enantiomers.

A key step in this synthesis is the alkylation of the dianion derived from α-acetyl-γ-butyrolactone with an appropriate chiral iodide. tandfonline.com The synthesis starts from the readily available enantiomers of ethyl 3-hydroxybutanoate. tandfonline.com This method provides a reliable pathway to obtain the specific stereoisomers of the pheromone, which is essential for studying structure-activity relationships and for the development of effective, species-specific pest control strategies. nih.gov The biological activity can be highly dependent on the specific enantiomer; for example, only the naturally produced (5S, 7S)-(-)-enantiomer was found to reduce the aggregation response in the fir bark beetle, Cryphalus piceae. researchgate.net

Synthetic Route Overview Details
Starting Materials (R)- and (S)-ethyl 3-hydroxybutanoate
Key Intermediate Dianion of α-acetyl-γ-butyrolactone
Key Reaction Alkylation
Final Products (5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane and (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane
Significance Provides access to specific enantiomers for biological testing and application.

The 1,6-dioxaspiro[4.5]decane core is not limited to insect pheromones but is a recurring structural motif in a wide array of complex natural products with significant biological activities. researchgate.netsemanticscholar.org This has made it a target for biomimetic and bio-inspired synthetic strategies, which aim to mimic nature's synthetic pathways.

This spiroacetal framework is a key structural element in compounds such as the antibiotic (+)-monensin A, the anticancer agent (−)-berkelic acid, the antimitotic compound (+)-spirastrellolide F methyl ester, and the marine toxin (−)-calyculin A. researchgate.netsemanticscholar.org In these molecules, the specific chirality of the spiroacetal center is critical for their biological function. researchgate.net

Research in this area has explored the synthesis of analogs of these natural product motifs. For example, stereocontrolled routes to the 1,6,9-trioxaspiro[4.5]decane ring system have been developed from D-glucose. semanticscholar.org These "oxa-analogs" are designed to mimic the spatial arrangement of the natural spiroacetals and are valuable tools for structure-activity relationship studies. These studies can lead to the discovery of novel therapeutic agents with improved properties. The ability to synthetically access these complex spiroacetal motifs opens avenues for the exploration of new chemical biology probes and potential drug candidates.

Natural Product Biological Activity Spiroacetal Motif
Paravespula pheromoneInsect Pheromone1,6-dioxaspiro[4.5]decane
(+)-Monensin AAntibiotic1,6-dioxaspiro[4.5]decane
(−)-Berkelic acidAnticancer1,6-dioxaspiro[4.5]decane
(+)-Spirastrellolide F methyl esterAntimitotic1,6-dioxaspiro[4.5]decane
(−)-Calyculin AMarine Toxin1,6-dioxaspiro[4.5]decane

Studies on Derivatives and Analogues of 6 Methyl 1,4 Dioxaspiro 4.5 Decane

Systematic Exploration of Substituent Effects on Structure and Reactivity

The introduction of substituents onto the 1,4-dioxaspiro[4.5]decane framework, particularly at the 6-position of the cyclohexane (B81311) ring, significantly influences the molecule's conformation and reactivity. The methyl group in 6-Methyl-1,4-dioxaspiro[4.5]decane, for instance, can exist in either an axial or equatorial position, leading to different stereoisomers with distinct properties.

Studies on related substituted 1,4-dioxaspiro[4.5]decanes have provided a basis for understanding these effects. For example, the synthesis of various 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, where a nitrogen atom is incorporated into the cyclohexane ring, has been carried out to explore their potential as dopamine (B1211576) agonists. nih.gov In these studies, bulky substituents at the 6-position were synthesized, and their pharmacological activities were evaluated. nih.gov While none of the tested compounds with benzyl, 3-indolylmethyl, or 4-indolylmethyl groups at the 6-position showed central nervous system activity, the 4-indolymethyl analogue demonstrated significant peripheral dopamine agonist activity. nih.gov

The following table summarizes the effect of different substituents at the 6-position on the dopamine agonist activity of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes:

Substituent at C-6Central Nervous System ActivityPeripheral Dopamine Agonist Activity (ID50 in µmol/kg)
BenzylNoneNot reported
3-IndolylmethylNoneNot reported
4-IndolylmethylNone0.095

Data sourced from a study on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, a related class of compounds. nih.gov

Comparative Analysis with Related Spirocyclic Heterocycles (e.g., 1,4-Dithiaspiro[4.5]decanes)

Sulfur atoms are larger and less electronegative than oxygen atoms, which results in longer carbon-sulfur bonds compared to carbon-oxygen bonds. This, in turn, affects the geometry of the five-membered ring. The C-S-C bond angle in a dithiolane ring is typically smaller than the C-O-C angle in a dioxolane ring, leading to a more puckered conformation for the sulfur-containing ring.

These structural differences have a direct impact on the chemical reactivity of the spirocycle. For example, the sulfur atoms in 1,4-dithiaspiro[4.5]decanes are more nucleophilic than the oxygen atoms in 1,4-dioxaspiro[4.5]decanes, making them more susceptible to reactions with electrophiles.

A study involving the synthesis and structural analysis of various spiroketals, including derivatives of 1,6-dioxaspiro[4.5]decane, highlights the stability of the ketal function in acidic aqueous solutions, a property that can be influenced by the nature of the heteroatoms in the spirocyclic ring. scispace.com

The following table provides a comparative overview of key properties of 1,4-dioxaspiro[4.5]decanes and 1,4-dithiaspiro[4.5]decanes:

Property1,4-Dioxaspiro[4.5]decane1,4-Dithiaspiro[4.5]decane
HeteroatomsOxygenSulfur
C-Heteroatom Bond LengthShorterLonger
Heteroatom ElectronegativityHigherLower
Nucleophilicity of HeteroatomsLowerHigher
Ring Conformation (5-membered ring)Less puckeredMore puckered

Investigation of Structure-Reactivity Relationships within the Dioxaspiro[4.5]decane Family

Structure-reactivity relationship (SRR) studies within the 1,4-dioxaspiro[4.5]decane family aim to understand how variations in the molecular structure affect the chemical reactivity and biological activity of these compounds. These studies are crucial for the rational design of new molecules with desired properties.

Research has shown that the nature and position of substituents on the 1,4-dioxaspiro[4.5]decane scaffold can have a profound impact on its reactivity. For example, the presence of electron-withdrawing or electron-donating groups can influence the stability of reactive intermediates and transition states, thereby affecting reaction rates and pathways.

In the context of medicinal chemistry, SRR studies have been instrumental in the development of new therapeutic agents. For instance, a series of 1,4-dioxaspiro[4.5]decane derivatives have been synthesized and evaluated for their activity as ligands for serotonin (B10506) (5-HT1A) and α1-adrenergic receptors. nih.govunimore.it These studies revealed that modifications to the arylpiperazine moiety attached to the spirocyclic core, as well as substitutions on the cyclohexane ring, led to significant changes in receptor binding affinity and functional activity. nih.govunimore.it

One study explored a range of arylpiperazine derivatives of 1-(1,4-dioxaspiro chemsynthesis.comnist.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. nih.govunimore.it The findings highlighted that certain substitutions resulted in compounds with promising profiles as either α1 receptor antagonists or potent 5-HT1A receptor agonists. nih.govunimore.it

The following table summarizes the structure-activity relationships of selected 1,4-dioxaspiro[4.5]decane derivatives from a study on α1 and 5-HT1A receptor ligands:

CompoundKey Structural FeatureReceptor Activity Profile
9 Specific arylpiperazine substitutionPromising α1 receptor antagonist
10 Specific arylpiperazine substitutionPotent and efficacious 5-HT1A receptor agonist
27 Specific arylpiperazine substitutionPromising α1 receptor antagonist
30 Specific arylpiperazine substitutionPromising α1 receptor antagonist

Data sourced from a study on 1,4-dioxaspiro[4.5]decane based ligands. nih.govunimore.it

Emerging Research Avenues and Future Outlook

Exploration of Novel Reaction Methodologies for Spiroketal Construction

The stereocontrolled synthesis of spiroketals remains a significant challenge in organic synthesis. nih.gov Traditional methods often rely on thermodynamic control, which may not yield the desired, less stable stereoisomer. nih.govacs.org Consequently, researchers are actively exploring new kinetically controlled reactions to achieve specific stereochemical outcomes.

Recent advancements include:

Methanol-Induced Kinetic Spiroketalization: This method facilitates the stereocontrolled synthesis of spiroketals through a reaction that is not dependent on the thermodynamic stability of the product. It involves the spirocyclization of a side-chain hydroxyl group with inversion of configuration at the anomeric carbon, catalyzed by methanol (B129727) through a proposed hydrogen-bonding mechanism. nih.gov

Titanium(IV) Isopropoxide-Mediated Kinetic Spirocyclization: In contrast to the methanol-induced method, using Ti(Oi-Pr)4 as a mediator leads to a kinetic epoxide-opening spirocyclization with retention of configuration at the anomeric carbon. This approach is believed to proceed via a chelation-controlled mechanism and offers a complementary strategy to access a diverse range of spiroketal stereoisomers. acs.org

Palladium-Catalyzed Enantioselective Cycloaddition: A novel method for synthesizing spirocycles involves a palladium-hydride-catalyzed cycloaddition of 1,3-enynes and cyclic C-H bonds. This approach is notable for its atom economy and ability to directly produce enantiomerically enriched spirocyclic compounds. nih.gov

Acid-Mediated Regiodivergent Cascade: Researchers have developed an acid-mediated methodology for the construction of benzannulated spiroketals. This process involves a cascade of reactions including hemi-ketalization, dehydration, Michael addition, and ketalization. rsc.org

These innovative methodologies provide powerful tools for the synthesis of complex spiroketal structures, including derivatives of 6-Methyl-1,4-dioxaspiro[4.5]decane, with high levels of stereocontrol. nih.gov

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, particularly in the design and synthesis of complex molecules like spirocyclic compounds. nih.govresearchgate.net These computational approaches are being employed to accelerate the discovery of new compounds with desired properties and to optimize synthetic routes.

Key areas of integration include:

De Novo Drug Design: AI algorithms, particularly deep learning models, can generate novel molecular structures with specific desired properties. intimal.edu.my This is achieved by training the models on large datasets of known molecules and their biological activities, enabling the design of new spirocyclic compounds with potential therapeutic applications. intimal.edu.my

Prediction of Molecular Properties: Machine learning models can accurately predict various physicochemical and biological properties of molecules, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. intimal.edu.my This predictive capability allows for the early-stage filtering of unpromising candidates, saving time and resources in the drug discovery pipeline.

Retrosynthetic Analysis and Reaction Prediction: AI tools are being developed to assist chemists in planning synthetic routes. researchgate.net These tools can suggest potential disconnections in a target molecule and predict the outcomes of chemical reactions, thereby aiding in the design of efficient syntheses for complex spirocycles. researchgate.net

Advancements in Analytical Techniques for Complex Mixture Characterization

The analysis of complex mixtures containing spiroketals and other structurally related compounds presents a significant analytical challenge. However, recent advancements in analytical instrumentation and methodologies are providing more powerful tools for their characterization.

Modern analytical techniques with high sensitivity and resolution are crucial for identifying and quantifying components in complex mixtures. ijirset.com These include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. ijirset.com

Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of selected ions, providing structural information that aids in the identification of isomers and complex molecules. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for separating and identifying components in complex mixtures. ijirset.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains an indispensable tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. ijirset.com

Multidimensional Analysis: The combination of multiple analytical techniques, such as LC-MS/MS and NMR, provides a comprehensive understanding of the composition and structure of complex samples. ijirset.com

These advanced analytical techniques are critical for the quality control of synthetic spiroketal libraries and for the identification and characterization of novel spirocyclic compounds from natural sources.

Investigation into New Material Science Applications of Spiroketal Scaffolds (from a synthetic chemistry perspective)

The rigid and three-dimensional nature of spiroketal scaffolds makes them attractive building blocks for the development of new materials with unique properties. nih.govsigmaaldrich.com From a synthetic chemistry perspective, the focus is on designing and creating novel spiroketal-based molecules that can be incorporated into advanced materials.

Recent research directions include:

Natural Product-Like Libraries for Phenotypic Assays: The synthesis of libraries of highly functionalized spiroketals allows for the exploration of their biological activities in phenotypic screens. These studies can lead to the discovery of new therapeutic agents. acs.org

Flame Retardants: Spirocyclic phosphates have shown promise as effective flame retardants. Their rigid structure and high phosphorus content contribute to their thermal stability and flame-retardant properties. Researchers are synthesizing novel macromolecular spirocyclic phosphorus/nitrogen-containing compounds to enhance the flame retardancy of materials like epoxy resins. nih.gov

Building Blocks for Medicinal Chemistry: The unique three-dimensional arrangement of spirocycles can lead to improved physicochemical properties and biological activity in drug candidates. Synthetic chemists are developing a variety of spirocyclic building blocks with different functional groups and exit vectors to explore chemical space and design novel therapeutics. sigmaaldrich.com

The versatility of the spiroketal scaffold, combined with modern synthetic methodologies, opens up exciting possibilities for the creation of new materials with tailored properties for a wide range of applications.

Environmental Chemical Research Related to Spirocyclic Compounds (e.g., Environmental Fate of Synthetic Intermediates)

While research into the applications of spirocyclic compounds is expanding, there is also a growing need to understand their potential environmental impact. This includes studying the environmental fate of synthetic intermediates and the final products themselves.

Key areas of environmental chemical research include:

Biodegradability: Assessing the biodegradability of spirocyclic compounds is crucial to understanding their persistence in the environment. Studies would focus on identifying microbial pathways for their degradation and determining the rates of breakdown under various environmental conditions.

Toxicity to Environmental Organisms: It is important to evaluate the potential toxicity of spirocyclic compounds to a range of aquatic and terrestrial organisms. This information is essential for conducting environmental risk assessments.

Atmospheric Chemistry: For volatile spirocyclic compounds, understanding their reactions in the atmosphere, such as their reactivity with hydroxyl radicals, is important for predicting their atmospheric lifetime and potential to contribute to air pollution.

A comprehensive understanding of the environmental chemistry of spirocyclic compounds like this compound is essential for ensuring their sustainable use in various applications.

Q & A

Basic: What are the common synthetic routes for preparing 6-Methyl-1,4-dioxaspiro[4.5]decane?

This compound is typically synthesized via a two-step process involving spiroacetal formation followed by methyl group introduction.

Spiroacetal Formation : Cyclohexanone reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form 1,4-dioxaspiro[4.5]decane. This step often employs Dean-Stark traps to remove water and drive the reaction to completion .

Methylation : The methyl group is introduced via nucleophilic substitution or alkylation. For example, using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) under anhydrous conditions .
Optimization : Reaction parameters like temperature (70–100°C), solvent (THF or DMF), and catalyst choice significantly impact yield and purity. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ ~1.2–1.4 ppm) and spirocyclic oxygenated carbons (δ ~3.5–4.5 ppm) confirm structure .
    • ¹³C NMR : Distinct signals for acetal carbons (δ ~95–110 ppm) and methyl groups (δ ~20–25 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-O bonds (1050–1150 cm⁻¹) and C-H bonds (~2900 cm⁻¹) .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles. For example, the dihedral angle between the two rings in related compounds is ~90°, confirming non-planarity .

Advanced: How does the methyl substituent influence the reactivity of this compound in radical-mediated reactions?

The methyl group at position 6 stabilizes the spirocyclic framework but lacks sufficient electron-donating capacity to stabilize radical intermediates. For example:

  • In photocatalytic fluorination studies, this compound showed no C–C bond cleavage, unlike aryl-substituted analogs. This is attributed to the methyl group's inability to stabilize radical cations, as shown by computational analysis (B3PW91/6-311++G**) .
  • Key Insight : Aryl groups elongate C–C bonds in radical cations (2.94 Å), enabling fragmentation, while methyl substituents result in shorter bonds (1.64 Å), preventing reactivity .

Advanced: What challenges arise in fluorinating this compound, and how can they be addressed?

Fluorination of spirocyclic compounds often faces low yields and side reactions:

  • Challenge : Moisture-sensitive reagents (e.g., [SF₃][SbF₆]) react with residual water, producing HF and reducing yields. For example, fluorination of 1,4-dioxaspiro[4.5]decan-8-one yielded only trace 8,8-difluoro product due to moisture .
  • Solutions :
    • Use rigorously anhydrous conditions (argon atmosphere, molecular sieves).
    • Optimize stoichiometry (e.g., ketone:CsF = 1:0.4) to minimize side reactions .
    • Employ continuous flow reactors for better control over reaction parameters .

Advanced: How is this compound utilized in polymer science and material chemistry?

The spirocyclic structure imparts rigidity and thermal stability, making it valuable in polymer synthesis:

  • Bis-Ketal Formation : Reacting with diols (e.g., meso-erythritol) forms linear polymers via bis-ketal linkages. X-ray studies of related compounds (e.g., 2,2′-bi-1,4-dioxaspiro[4.5]decane) show linear molecular geometries conducive to ordered packing .
  • Applications :
    • Thermally stable coatings (decomposition temperature >250°C).
    • Drug delivery systems due to hydrolytic stability at physiological pH .

Advanced: How do substituents at position 6 affect the biological activity of 1,4-dioxaspiro[4.5]decane derivatives?

Substituents modulate bioactivity through steric and electronic effects:

SubstituentBiological Activity (IC₅₀)Mechanism
BromoAntimicrobial (IC₅₀ = 20 µM)Disrupts microbial membrane integrity
MethylLow cytotoxicity (IC₅₀ > 100 µM)Limited biomolecular interactions
HydroxylAntioxidant (IC₅₀ = 156.3 µM)Free radical scavenging

Methodological Note : Bioactivity is assessed via assays like MTT (cytotoxicity) and DPPH (antioxidant), with structural optimization guided by molecular docking .

Advanced: What computational methods are used to predict the stability and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and radical stabilization. For example, B3PW91/6-311++G** predicts C–C bond elongation in radical cations .
  • Molecular Dynamics (MD) : Simulates hydrolytic stability in aqueous environments, showing resistance to ring-opening below pH 10 .
  • QSPR Models : Correlate substituent electronegativity with reaction rates (e.g., fluorination) .

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